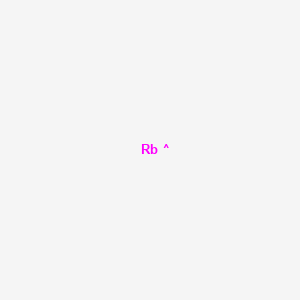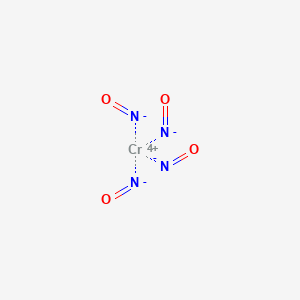
Rubidium
Vue d'ensemble
Description
Rubidium is a rare alkali metal positioned in the first group of the periodic table. It is characterized by its softness, ductility, malleability, strong chemical and photo-emissive activities, low melting point, and easy ionization. Due to these unique properties, this compound has a variety of applications in fields such as optical and laser technology, electronics, telecommunications, biomedical, space technology, and academic research, particularly in quantum mechanics-based computing devices. The demand for this compound is anticipated to increase in the near future. It is typically produced in minor quantities from lithium or cesium-rich minerals and natural brines. The extraction of this compound presents challenges due to the need for a series of physical and chemical treatments that are costly. Research is ongoing to develop efficient, cost-effective, and environmentally friendly methods for the recovery of this metal (Ertan, 2017).
Synthesis Analysis
The synthesis of this compound compounds, such as this compound hydrogen phosphate, Rb2Zn2(HPO4)3, involves unique methods that require long nucleation times. This compound is crystallized from a gel under specific conditions, indicating the complexity and specificity of this compound compound synthesis processes. The crystalline compound exhibits a three-dimensional framework structure, demonstrating the intricate molecular architecture achievable with this compound (Jensen, Hazell, Vosegaard, & Jakobsen, 2000).
Molecular Structure Analysis
This compound compounds like Rb2Zn2(HPO4)3 showcase a three-dimensional framework built from spiral chains of alternating PO4 and ZnO4 tetrahedra. This structure is connected by other PO4 tetrahedra, this compound ions, and hydrogen bonds, highlighting the complexity and diversity of this compound's molecular structures. The crystal structure of this compound hydrogen diaspirinate also provides insights into the coordination environment around this compound ions, indicating a variety of structural possibilities for this compound compounds (Jensen et al., 2000; Grimvall & Wengelin, 1967).
Chemical Reactions and Properties
This compound shares many physical, chemical, and physiological properties with potassium, positioned immediately below it in the periodic table. These similarities include effects on the contraction of the isolated heart, depolarization of nerve or muscle preparations, and activity of certain intracellular enzyme systems. This indicates that this compound can participate in a wide range of chemical reactions, mirroring the behavior of potassium in biological and chemical systems (Relman, Roy, & Schwartz, 1955).
Physical Properties Analysis
This compound's physical properties are significant for its various applications. It is a soft, highly reactive white metal that resembles sodium (Na) in appearance. Its density, melting point, and boiling point contribute to its use in multiple industries. For instance, its low melting point and high reactivity make it suitable for use in optical and laser technology (Attendorn & Bowen, 1994).
Chemical Properties Analysis
The chemical properties of this compound include its reactions with other elements and compounds, forming various this compound compounds. For example, this compound can form chelating complexes and metal–fulleride compounds, illustrating its versatile chemical behavior. Its reactivity is also a critical factor in its handling and storage, as this compound must be stored under specific conditions to prevent unwanted reactions (Wagner, 2000).
Applications De Recherche Scientifique
Systèmes biologiques et médecine
Les ions rubidium (Rb+) ont été étudiés pour leur potentiel à remplacer les ions potassium (K+) dans les systèmes biologiques en raison de leurs propriétés biochimiques similaires. Cela a conduit à des recherches sur l'utilisation des isotopes du this compound comme traceurs pour les voies de transport du K+. En médecine, les isotopes du this compound sont envisagés pour des applications biologiques, telles que la résonance magnétique nucléaire (RMN) impliquant la spectroscopie et l'imagerie, qui peuvent être cruciales pour diagnostiquer et comprendre diverses conditions médicales .
Horloges atomiques et normes de fréquence
Les fréquences de transition hyperfine du this compound offrent une stabilité exceptionnelle à long terme, ce qui en fait un élément idéal pour les horloges atomiques. Les horloges atomiques au this compound sont connues pour leur faible dérive et leur grande stabilité, qui sont vitales pour les applications dans la navigation, la technologie satellitaire et les systèmes de communication. La fréquence de résonance des atomes de Rb est utilisée comme une norme de temps, fournissant des mesures de temps précises essentielles pour diverses activités technologiques et scientifiques .
Informatique quantique et communication
Les scientifiques ont utilisé des atomes de this compound à l'état de Rydberg comme récepteurs pour acquérir des signaux vidéo couleur ou de jeu en temps réel. Cela montre le potentiel du this compound pour faire progresser les technologies d'informatique quantique et de communication. La sensibilité des atomes à l'état de Rydberg aux champs et à l'énergie externes les rend adaptés au développement de dispositifs miniaturisés avec une tolérance plus élevée au bruit environnemental .
Refroidissement laser et turbines à vapeur
La vapeur de this compound est utilisée dans le refroidissement laser, une technique qui permet aux scientifiques de refroidir les atomes à des températures extrêmement basses, ce qui est fondamental pour diverses applications de physique expérimentale. De plus, le this compound agit comme un fluide de travail dans les turbines à vapeur et est envisagé pour une utilisation dans les moteurs ioniques des véhicules spatiaux en raison de sa facilité d'ionisation .
Fabrication de verre et de céramique
Les sels de this compound sont utilisés dans la production de types spéciaux de verre et de céramique. Les propriétés de l'élément contribuent au processus de fabrication, améliorant la qualité et la fonctionnalité des produits finis. Cette application s'étend au développement de photopiles et de tubes électroniques, où le this compound joue un rôle crucial .
Production de superoxyde
Lorsque le this compound réagit avec l'oxygène, il produit du superoxyde, un composé aux nombreuses applications scientifiques. Cette réaction est importante en recherche et développement, en particulier dans l'étude du comportement des espèces réactives de l'oxygène et de leur impact sur différents matériaux et systèmes biologiques .
Mécanisme D'action
Target of Action
Rubidium (Rb) is an alkali metal that is very similar to potassium (K) in its biochemical behavior . Its primary targets are the sodium-potassium (Na+/K+) ion exchange pumps present in cell membranes . These pumps play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes.
Mode of Action
This compound acts analogously to potassium ions (K+). It is rapidly extracted by the myocardium proportional to the blood flow . This compound participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes . This interaction results in changes in the electrochemical gradient across the cell membrane.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the sodium-potassium pump. This pump plays a critical role in maintaining the cell’s resting potential, enabling signal transduction in neurons, and providing the driving force for several secondary active transport processes . Any alteration in this pathway can have significant downstream effects on cellular function.
Pharmacokinetics
It is known that this compound is a very soft, silvery-white metal that reacts violently with water and ignites spontaneously in air . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the sodium-potassium pump. By participating in this pump, this compound can influence the electrochemical gradient across the cell membrane, affecting various cellular processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a study on plants showed that the bioaccumulation of this compound resulted in statistically significant variations in the concentrations of several elements in the roots and leaves of the plants . Furthermore, marked changes in anthocyanins in dandelion resulted from its growth in this compound-contaminated soil . These findings suggest that the environment can significantly impact the action of this compound.
Orientations Futures
: Zhang, Q., Ma, B., Wang, C., Chen, Y., & Zhang, W. (2023). Comprehensive utilization of complex rubidium ore resources: Mineral dissociation and selective leaching of this compound and potassium. International Journal of Minerals, Metallurgy and Materials, 30(5), 857-867. DOI: 10.1007/s12613-022-2436-1 : Zhang, Q., Ma, B., Wang, C., Chen, Y., & Zhang, W. (2023). Comprehensive utilization of complex this compound ore resources: Mineral dissociation and selective leaching of this compound and potassium. International Journal of Minerals, Metallurgy and Materials, 30(5), 857-867. PDF : Royal Society of Chemistry. (n.d.). This compound - Element information, properties and uses. Periodic Table. Link
Propriétés
IUPAC Name |
rubidium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064686 | |
| Record name | Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.468 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium appears as a soft silvery metal. Shipped in very limited quantities sealed in a copper tube and over packed in a wooden box. Used in electronics., A soft and silver-like metal; Tarnishes in air; Reacts violently with water; [CAMEO] | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2041 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7440-17-7, 15438-27-4, 22438-27-3 | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium, isotope of mass 106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium, isotope of mass 103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rubidium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT4718TJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is spin noise spectroscopy and how is it used to study rubidium?
A1: Spin noise spectroscopy is a highly sensitive, non-invasive technique used to study atomic spin fluctuations. Researchers use a far-detuned probe laser beam to measure these fluctuations in this compound atomic vapor cells. This method allows for the determination of key atomic properties like the transverse relaxation time of this compound atoms. []
Q2: How does the probe beam’s intensity and frequency affect this compound spin noise spectra?
A2: The integrated power of this compound's spin noise spectra scales with the square of the probe beam’s intensity (I²). Additionally, when the probe beam’s frequency detuning (Δ) is larger than half the transmission spectrum's full width at half maximum, the integrated power of the spectra scales inversely with the detuning (Δ⁻¹). []
Q3: What role do buffer gases play in this compound spin noise spectroscopy?
A3: Buffer gases like neon and helium are often used in this compound vapor cells. Collisions between these buffer gases and this compound atoms can cause a dip in the spin noise spectra at specific frequency detunings (Δ), offering insights into collisional effects. []
Q4: How does temperature impact the spin relaxation time of this compound atoms?
A4: As temperature increases, the transverse relaxation time of this compound atomic spins decreases. This phenomenon is attributed to the increased frequency of collisions between this compound atoms and buffer gas particles at higher temperatures. []
Q5: Can this compound atomic clocks be used for precise measurements in space?
A5: Yes, space-borne this compound atomic clocks are crucial components of navigation satellite systems like BeiDou III. [] These clocks, rigorously designed to minimize noise and environmental influences, achieve remarkable frequency stability. For instance, version 2 of the BeiDou III this compound clock demonstrates a one-day stability of 3.9 × 10⁻¹⁵. []
Q6: Can this compound be used as a tracer for potassium in biological systems?
A6: Yes, this compound-86 (⁸⁶Rb), with its relatively long half-life of 19.5 days, serves as a useful tracer for potassium in biological studies. Studies in dogs demonstrated that after injection, ⁸⁶Rb distributes to various organs, with concentrations mirroring but exceeding those of potassium. []
Q7: How does the activity of the sodium-potassium ATPase enzyme change with age, and what are the implications for digitalis toxicity?
A7: Studies in dogs and guinea pigs reveal that myocardial sodium-potassium ATPase activity, crucial for maintaining cellular ion balance, is significantly higher in younger animals compared to adults. This age-dependent difference in enzyme activity may contribute to the increased tolerance of young animals to digitalis glycosides. []
Q8: How does this compound bromoacetate behave thermally?
A9: Thermal analysis and X-ray absorption spectroscopy studies reveal that a solvate compound of this compound bromoacetate and bromoacetic acid (1:1) decomposes upon heating. Initially, it breaks down into its constituent compounds. Then, bromoacetic acid evaporates, while this compound bromoacetate further decomposes into this compound bromide and partially forms polyglycolide. []
Q9: Can this compound be incorporated into perovskite structures for optoelectronic applications?
A10: Yes, this compound can be incorporated into perovskite structures, particularly Sn-rich perovskites, to improve their crystallinity and film quality for enhanced optoelectronic applications. Theoretical calculations suggest that this compound incorporation lowers the surface energy of specific crystal planes, leading to preferential growth and improved film properties. []
Q10: How does this compound affect the formation of a specific double molybdate with silver?
A11: In the Ag₂MoO₄–Cs₂MoO₄ system, the presence of this compound leads to the formation of a new double molybdate, CsAg₃(MoO₄)₂. This compound exhibits a unique crystal structure where this compound ions occupy specific sites within the framework, influencing the arrangement of silver, molybdenum, and oxygen atoms. []
Q11: How is this compound extracted from industrial byproducts?
A12: this compound can be extracted from industrial byproducts like those from borax production. Samples from the Eti Mine Kirka Boron Management facility showed significant this compound content. Melting the byproduct with a calcium chloride-calcium carbonate mixture effectively transferred this compound into solution, enabling further purification and recovery. []
Q12: Can this compound and cesium be selectively recovered from brines?
A13: Yes, solvent extraction techniques offer a viable method for selectively recovering this compound and cesium from various brines, including those from salt lakes, underground water, and oil/gas fields. Several extraction agents, including phenols and crown ethers, have been investigated for this purpose. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-2-[[(1R,3S,4S)-3-[[4-(5-benzyl-2-ethylpyrazol-3-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid](/img/structure/B1232841.png)
![(2S,3S,4S,5R,6S)-6-[[(1R,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1232844.png)



![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1232850.png)
![[(9Z)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1232851.png)
![methyl (S)-phenyl[(R)-piperidin-2-yl]acetate](/img/structure/B1232852.png)

![(E)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1232855.png)